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Compound of Interest

Compound Name: BOC-PHE(2-BR)-OH

CAS No.: 261165-02-0

Cat. No.: B558747

Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the spectroscopic characteristics of BOC-PHE(2-BR)-OH ((S)-N-BOC-2-

bromophenylalanine) is crucial for its application in peptide synthesis and medicinal chemistry.

This technical guide provides a summary of available spectroscopic data (NMR, IR, and Mass

Spectrometry) and outlines the general experimental protocols for their acquisition.

While specific experimental data for BOC-PHE(2-BR)-OH is not readily available in public

databases, this guide synthesizes information from commercial suppliers and analogous

compounds to provide a predictive and practical framework for its characterization.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for BOC-PHE(2-BR)-OH
based on its chemical structure and data from similar BOC-protected amino acids.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (Predicted)
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¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)

Chemical Shift (ppm) Assignment

~1.4 9H, singlet (tert-butyl)

~3.1 - 3.4 2H, multiplet (β-CH₂)

~4.5 1H, multiplet (α-CH)

~5.0 1H, doublet (NH)

~7.1 - 7.6 4H, multiplet (aromatic)

~10-12 1H, broad singlet (COOH)

Note: Predicted chemical shifts are based on analogous compounds and may vary depending

on the solvent and experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Frequency (cm⁻¹) Vibrational Mode Intensity

3300 - 2500 O-H stretch (Carboxylic Acid) Broad

~3400 N-H stretch (Urethane) Medium

~2980, 2930 C-H stretch (Aliphatic) Medium-Strong

~1710 C=O stretch (Carboxylic Acid) Strong

~1690 C=O stretch (Urethane) Strong

~1520 N-H bend (Amide II) Medium

~1160 C-O stretch (BOC group) Strong

~750 C-Br stretch Medium-Strong

Table 3: Mass Spectrometry (MS) Data (Predicted)
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Technique Ion m/z (Mass-to-Charge Ratio)

Electrospray Ionization (ESI) [M+H]⁺
~345.05, 347.05 (Isotopic

pattern for Br)

[M+Na]⁺
~367.03, 369.03 (Isotopic

pattern for Br)

[M-H]⁻
~343.03, 345.03 (Isotopic

pattern for Br)

[M-Boc+H]⁺
~245.99, 247.99 (Isotopic

pattern for Br)

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of BOC-PHE(2-BR)-OH are

outlined below. These are general procedures and may require optimization based on the

specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of BOC-PHE(2-BR)-OH in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice

of solvent will depend on the solubility of the compound and the desired chemical shift

resolution.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion.

¹H NMR Acquisition:

Tune and shim the probe to optimize the magnetic field homogeneity.

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation

delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a larger spectral width (e.g., 0-200 ppm), a longer relaxation

delay (e.g., 2-5 seconds), and a significantly higher number of scans compared to ¹H NMR

to achieve an adequate signal-to-noise ratio.

Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This is a common and convenient method.

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder

and press the mixture into a thin, transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure ATR crystal.

Place the sample in the spectrometer and record the sample spectrum.
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The instrument will automatically subtract the background to produce the final IR

spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a

suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should

be compatible with the chosen ionization technique.

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization

source, most commonly Electrospray Ionization (ESI).

Data Acquisition:

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in both positive and negative ion modes to observe different

adducts and fragments.

For positive ion mode, common adducts are [M+H]⁺ and [M+Na]⁺. For negative ion mode,

the deprotonated molecule [M-H]⁻ is typically observed.

If further structural information is required, tandem mass spectrometry (MS/MS) can be

performed to induce fragmentation and analyze the resulting daughter ions.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like BOC-PHE(2-BR)-OH.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of BOC-
PHE(2-BR)-OH.

To cite this document: BenchChem. [Spectroscopic Profile of BOC-PHE(2-BR)-OH: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b558747/docs#spectroscopic-profile-of-boc-phe-2-br-
oh-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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